molecular formula C13H16N2O3 B7053700 3-(3-hydroxyazetidine-1-carbonyl)-N,N-dimethylbenzamide

3-(3-hydroxyazetidine-1-carbonyl)-N,N-dimethylbenzamide

Cat. No.: B7053700
M. Wt: 248.28 g/mol
InChI Key: KUROPNNDRPDANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Hydroxyazetidine-1-carbonyl)-N,N-dimethylbenzamide is a chemical compound with potential applications in various fields of scientific research. Its unique structure, which includes a hydroxyazetidine ring and a dimethylbenzamide moiety, makes it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxyazetidine-1-carbonyl)-N,N-dimethylbenzamide typically involves the reaction of 3-hydroxyazetidine with N,N-dimethylbenzamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyazetidine-1-carbonyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

3-(3-Hydroxyazetidine-1-carbonyl)-N,N-dimethylbenzamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-hydroxyazetidine-1-carbonyl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyazetidine ring and dimethylbenzamide moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Hydroxyazetidine-1-carbonyl)benzonitrile
  • 3-(3-Ethyl-3-hydroxyazetidine-1-carbonyl)-1H-pyridin-2-one
  • 6-(3-Hydroxyazetidine-1-carbonyl)pyridazin-3(2H)-one

Uniqueness

3-(3-Hydroxyazetidine-1-carbonyl)-N,N-dimethylbenzamide is unique due to its specific combination of a hydroxyazetidine ring and a dimethylbenzamide moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

3-(3-hydroxyazetidine-1-carbonyl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-14(2)12(17)9-4-3-5-10(6-9)13(18)15-7-11(16)8-15/h3-6,11,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUROPNNDRPDANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C(=O)N2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.